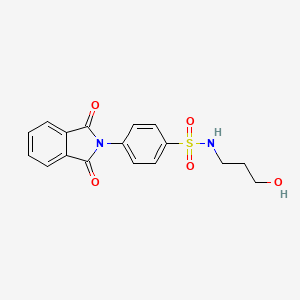![molecular formula C11H16BrNO2 B5164138 2-[3-(2-Bromophenoxy)propylamino]ethanol](/img/structure/B5164138.png)
2-[3-(2-Bromophenoxy)propylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Bromophenoxy)propylamino]ethanol is an organic compound that features a bromophenoxy group attached to a propylamino chain, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Bromophenoxy)propylamino]ethanol typically involves the reaction of 2-bromophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-bromophenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[3-(2-Bromophenoxy)propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 2-[3-(2-bromophenoxy)propylamino]acetaldehyde.
Reduction: Formation of 2-[3-(phenoxy)propylamino]ethanol.
Substitution: Formation of 2-[3-(2-azidophenoxy)propylamino]ethanol or 2-[3-(2-thiophenoxy)propylamino]ethanol.
科学的研究の応用
2-[3-(2-Bromophenoxy)propylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(2-Bromophenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[3-(2-Chlorophenoxy)propylamino]ethanol
- 2-[3-(2-Fluorophenoxy)propylamino]ethanol
- 2-[3-(2-Iodophenoxy)propylamino]ethanol
Uniqueness
2-[3-(2-Bromophenoxy)propylamino]ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can result in distinct biological and chemical properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[3-(2-bromophenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-10-4-1-2-5-11(10)15-9-3-6-13-7-8-14/h1-2,4-5,13-14H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADDMHTDWTPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCNCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B5164077.png)


![5-[[4-[2-(2-Chlorophenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)

![2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-pyridin-3-ylacetamide](/img/structure/B5164140.png)

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine;oxalic acid](/img/structure/B5164167.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
